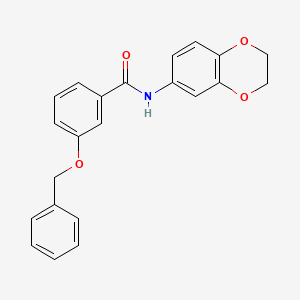![molecular formula C15H19F2NO2 B7635641 N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine, also known as DF-MPOA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been studied extensively for its potential applications in the field of medicine. It has been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Wirkmechanismus
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine exerts its effects by binding to specific receptors in the body, which leads to the activation of various signaling pathways. This results in the inhibition of cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cell growth, which could explain its anti-cancer properties. Additionally, N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been shown to reduce the production of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine is that it has limited solubility in water, which could make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine and its potential applications in the treatment of cancer and other diseases. Finally, more research is needed to explore the potential side effects and toxicity of N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine.
Synthesemethoden
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the condensation of 3,4-difluorophenylacetonitrile with 1,3-propanediol in the presence of a catalyst to form the intermediate product, which is then further reacted with methylamine in the presence of a reducing agent to obtain N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine.
Eigenschaften
IUPAC Name |
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-9-13(4-6-19-9)18-14-5-7-20-15(14)10-2-3-11(16)12(17)8-10/h2-3,8-9,13-15,18H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFESMGRJJXQKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC2CCOC2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635562.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[4-(4-fluorophenyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7635568.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)

![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea](/img/structure/B7635605.png)
![4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)

![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)
![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)
![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)